molecular formula C18H23NO4S B7883940 N-(2-hydroxyphenyl)-5-methyl-2-(pentyloxy)benzenesulfonamide

N-(2-hydroxyphenyl)-5-methyl-2-(pentyloxy)benzenesulfonamide

Cat. No.: B7883940
M. Wt: 349.4 g/mol
InChI Key: BDBVEQHGPLDZAS-UHFFFAOYSA-N
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Description

N-(2-Hydroxyphenyl)-5-methyl-2-(pentyloxy)benzenesulfonamide is a benzenesulfonamide derivative characterized by:

  • A hydroxyphenyl group attached to the sulfonamide nitrogen, enabling hydrogen bonding and metal coordination.
  • 5-methyl and 2-(pentyloxy) substituents on the benzene ring, influencing lipophilicity and electronic properties.

Properties

IUPAC Name

N-(2-hydroxyphenyl)-5-methyl-2-pentoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4S/c1-3-4-7-12-23-17-11-10-14(2)13-18(17)24(21,22)19-15-8-5-6-9-16(15)20/h5-6,8-11,13,19-20H,3-4,7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBVEQHGPLDZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyphenyl)-5-methyl-2-(pentyloxy)benzenesulfonamide typically involves the reaction of 2-hydroxyaniline with 5-methyl-2-(pentyloxy)benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimized reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyphenyl)-5-methyl-2-(pentyloxy)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-hydroxyphenyl)-5-methyl-2-(pentyloxy)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Explored as a potential inhibitor of enzymes such as carbonic anhydrase, which is implicated in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)-5-methyl-2-(pentyloxy)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting processes such as pH regulation and ion transport. The hydroxyphenyl group enhances its binding affinity and specificity towards the enzyme .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Key Substituents Molecular Weight (Inferred) Key Properties
Target Compound 2-hydroxyphenyl, 5-methyl, pentyloxy ~349 g/mol High lipophilicity (pentyloxy), H-bonding
N-(5-chloro-2-methoxyphenyl)benzenesulfonamide 5-chloro, 2-methoxy ~296 g/mol Electron-withdrawing Cl, moderate solubility
N-(6,12-dioxoindoloquinazolin-8-yl)benzenesulfonamide Heterocyclic indoloquinazolinone Higher (complex structure) Rigid aromatic system, potential bioactivity
Azo-Schiff base ligand (4HDPS) Azo groups, pyrimidinyl sulfonamide ~700 g/mol Conjugated system, metal chelation

Key Observations :

  • The pentyloxy chain in the target compound enhances lipophilicity compared to shorter alkoxy or chloro groups in analogs .
  • Heterocyclic derivatives (e.g., indoloquinazolinone in ) exhibit higher structural complexity, which may confer unique bioactivity but complicate synthesis.

Reactivity Differences :

  • Electron-donating groups (e.g., pentyloxy, hydroxyphenyl) in the target compound may increase nucleophilic aromatic substitution reactivity compared to electron-withdrawing substituents (e.g., Cl, NO₂) in analogs .

Thermal and Solubility Profiles

  • Melting Points : Azo-Schiff base ligands (243–246°C ) have higher melting points than the target compound (inferred <200°C) due to extended conjugation.
  • Solubility: The pentyloxy chain in the target compound improves solubility in nonpolar solvents compared to polar substituents (e.g., -SO₂NH₂ in ).

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